4-chloro-N'-hydroxybenzenecarboximidamide

Description

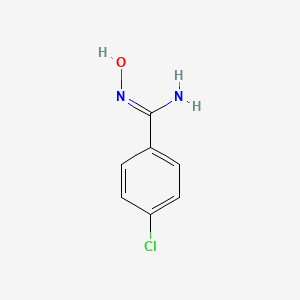

4-Chloro-N'-hydroxybenzenecarboximidamide (CAS 5033-28-3) is a substituted benzamidine derivative with the molecular formula C₇H₆ClN₂O and a molecular weight of 175.59 g/mol. It features a hydroxyimino (-NHOH) group attached to a 4-chlorophenyl backbone. This compound is synthesized via hydroxylamine-mediated conversion of nitriles, as observed in related N′-hydroxybenzimidamides . It is commercially available at ≥95% purity and exhibits irritant properties, requiring careful handling .

Properties

CAS No. |

5033-28-3 |

|---|---|

Molecular Formula |

C7H7ClN2O |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

4-chloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChI Key |

QBGONPQFBDUVPG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)Cl |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)Cl |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide .

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N’-hydroxybenzenecarboximidamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted benzamidine derivatives.

Scientific Research Applications

4-chloro-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-chloro-N'-hydroxybenzenecarboximidamide with key analogs based on substituents, molecular weight, and functional groups:

Key Observations :

- Steric Effects : The addition of a 4-chlorophenyl group (as in C₁₃H₁₀Cl₂N₂O) increases molecular weight and steric hindrance, which may reduce membrane permeability .

- Polarity Modifications : The sulfonylmethyl group in C₁₄H₁₂ClN₂O₃S introduces strong electron-withdrawing effects, enhancing solubility in polar solvents .

Biological Activity

4-Chloro-N'-hydroxybenzenecarboximidamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

- Molecular Formula : C7H8ClN3O

- Molecular Weight : 175.61 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various biological pathways, resulting in diverse effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains by interfering with their metabolic processes.

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Research indicates that it may inhibit cell proliferation by targeting signaling pathways involved in cancer progression.

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on various studies:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains; potential as a pesticide/herbicide | |

| Anti-inflammatory | Reduces inflammation; potential therapeutic applications in inflammatory diseases | |

| Anticancer | Inhibits cell proliferation; interferes with cancer signaling pathways |

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism involves binding to key enzymes in bacterial metabolism, disrupting their function and leading to cell death.

-

Anti-inflammatory Effects :

- In vitro experiments demonstrated that this compound could downregulate pro-inflammatory cytokines in human cell lines. This suggests its potential use in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

-

Anticancer Properties :

- Research has shown that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. Furthermore, it appears to inhibit the activity of specific kinases involved in tumor growth, making it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzamide oxime | Contains an oxime functional group | Antimicrobial properties |

| N'-Hydroxybenzimidamide | Lacks chloro substituent | Anticancer activity |

| 2-Amino-5-chloro-N'-hydroxybenzenecarboximidamide | Contains amino group | Potential anti-inflammatory effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.